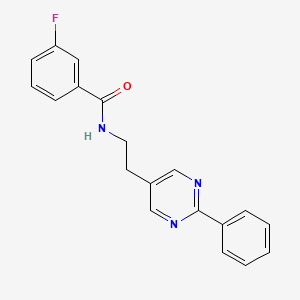

3-氟-N-(2-(2-苯基嘧啶-5-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

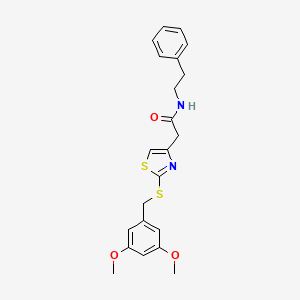

“3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .

Molecular Structure Analysis

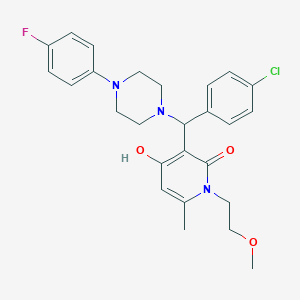

The molecular structure of “3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide” is complex, with a molecular formula of C26H25FN4O2 . It contains a morpholine ring and a benzene ring linked to each other .科学研究应用

阿尔茨海默病研究

与3-氟-N-(2-(2-苯基嘧啶-5-基)乙基)苯甲酰胺具有相似结构基序的化合物4-[F-18]氟-N-{2-[4-(2-甲氧基苯基)-1-哌嗪基]乙基}-N-(2-吡啶基)苯甲酰胺已被用作选择性5-羟色胺1A (5-HT(1A))分子成像探针。这种化合物与正电子发射断层扫描(PET)结合,有助于在阿尔茨海默病患者的活体大脑中量化5-HT(1A)受体密度。研究显示,在阿尔茨海默病患者的海马体和缝合核中,受体密度显著降低,与临床症状的严重程度和大脑葡萄糖利用减少相关(Kepe et al., 2006)。

抗肿瘤活性

与3-氟-N-(2-(2-苯基嘧啶-5-基)乙基)苯甲酰胺结构相关的苯甲酰胺衍生物MS-27-275被发现对各种人类肿瘤具有显著的体内抗肿瘤活性。这种化合物抑制组蛋白去乙酰化酶(HDA)并诱导肿瘤细胞系核组蛋白的高乙酰化,导致细胞周期停滞和增殖减少。MS-27-275的抗肿瘤效力在体内得到证实,在裸鼠体内植入的几条肿瘤系中,抑制肿瘤生长效果显著(Saito et al., 1999)。

化疗

与3-氟-N-(2-(2-苯基嘧啶-5-基)乙基)苯甲酰胺结构类似的化合物,如N-(4-(2-氨基-3-氯吡啶-4-氧基)-3-氟苯基)-4-乙氧基-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺(BMS-777607),已被确定为Met激酶超家族的有效和选择性抑制剂。这种特定化合物在经口给药后在Met依赖性GTL-16人类胃癌异种移植模型中表现出完全的肿瘤稳定,并由于其有前途的药代动力学和安全性特点而进入I期临床试验(Schroeder et al., 2009)。

黑色素瘤成像

一种PET成像探针,N-(2-(二甲氨基)乙基)-5-[18F]氟吡啶酰胺([18F]DMPY2),已被开发并在动物模型中显示出在检测原发性和转移性黑色素瘤方面表现出色。这种探针与3-氟-N-(2-(2-苯基嘧啶-5-基)乙基)苯甲酰胺结构相关,显示出强烈/持久的肿瘤摄取和快速的背景清除,表明其作为一种新型PET成像剂在黑色素瘤诊断中具有出色的图像质量(Pyo et al., 2020)。

作用机制

Target of Action

The primary target of 3-fluoro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial enzyme involved in various cellular processes, including inflammation, cell growth, and apoptosis .

Mode of Action

It is known to interact with its target, mapk14, leading to changes in the enzyme’s activity

Biochemical Pathways

Given its target, it is likely to impact pathways regulated by MAPK14, which include inflammatory response pathways, cell growth, and apoptosis

Result of Action

Given its target, it may modulate inflammatory responses, cell growth, and apoptosis

属性

IUPAC Name |

3-fluoro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVNXMIVDDSEDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(2-(trifluoromethoxy)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423614.png)

![3-((4-Nitrobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423617.png)

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2423619.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2423621.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide](/img/structure/B2423622.png)

![2-methoxy-4-methyl-N-[(4-methylphenyl)methyl]-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2423625.png)